molecular formula C13H24N4O9 B611376 Tilarginine citrate CAS No. 209913-88-2

Tilarginine citrate

カタログ番号 B611376
CAS番号: 209913-88-2
分子量: 380.35
InChIキー: YKWLPIRSUICUFT-JEDNCBNOSA-N
注意: 研究専用です。人間または獣医用ではありません。
  • 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
  • 品質商品を競争力のある価格で提供し、研究に集中できます。

説明

Tilarginine citrate is a competitive inhibitor of nitric oxide synthetase.

科学的研究の応用

Tilarginine in Treatment of Shock

Tilarginine citrate, known as L-N-monomethyl arginine (L-NMMA), is primarily investigated for its potential in treating shock, particularly septic and cardiogenic shock. It acts as a non-selective inhibitor of nitric oxide synthase (NOS). However, research indicates mixed results in these applications. In septic shock, L-NMMA was linked with increased mortality, especially at higher doses, possibly due to unfavorable hemodynamic changes like decreased cardiac output and increased pulmonary vascular resistance. In cardiogenic shock, the effects were neutral, possibly due to the suboptimal dosage of L-NMMA used in studies. Future research may explore the use of L-NMMA at lower doses combined with inotropic support, or selective inducible NOS inhibitors, which could potentially reduce pathological effects of excessive nitric oxide production while maintaining beneficial vascular effects from endothelial NOS (Howes & Brillante, 2008).

Tilarginine in Myocardial Infarction and Cardiogenic Shock

In the TRIUMPH trial, tilarginine was evaluated for its efficacy in reducing mortality in patients with myocardial infarction complicated by refractory cardiogenic shock. Despite increasing systolic blood pressure, tilarginine did not affect mortality rates at 30 days. The study indicated an absolute increase in 30-day mortality in the tilarginine group, leading to a recommendation against further trials using non-specific NOS inhibitors in cardiogenic shock and possibly other cardiovascular areas (Salem & Mebazaa, 2007).

Role in Protein Aggregation and Cancer Cell Proliferation

Research on polyarginine and its analogues, including citrulline, indicates their potential in inhibiting p53 mutant peptide aggregation and the proliferation of p53 mutant cancer cells. Polyarginine and polyornithine, in particular, showed significant effects in micromolar concentrations. This suggests possible applications of these compounds, including tilarginine citrate, in treating cancers associated with p53 mutant/misfolded protein aggregation (Chen, Chen, Keshamouni, & Kanapathipillai, 2017).

Immunotherapy and Tumor Environment

Tilarginine citrate could potentially play a role in immunotherapy, particularly in the context of prostate cancer. Studies have shown that inhibiting arginase and nitric oxide synthase, key enzymes in L-arginine metabolism, can restore T lymphocyte responsiveness to tumors. This suggests that metabolic control exerted by tumors on T lymphocyte function could be mitigated using compounds like tilarginine citrate, thus offering new strategies in tumor immunotherapy (Bronte et al., 2005).

Nutritional and Metabolic Effects in Fish

In aquaculture, studies on dietary sodium citrate, which could be related to tilarginine citrate due to its citrate component, show impacts on fish health and growth. For instance, sodium citrate in diets showed effects on oxidative stability in tilapia but also reduced growth and induced liver damage. This indicates a complex interaction between citrate-based compounds and metabolic health in aquatic species (Romano et al., 2016).

特性

CAS番号

209913-88-2

製品名

Tilarginine citrate

分子式

C13H24N4O9

分子量

380.35

IUPAC名

Nw-methyl-L-arginine compound with 2-hydroxypropane-1,2,3-tricarboxylic acid (1:1)

InChI

InChI=1S/C7H16N4O2.C6H8O7/c1-10-7(9)11-4-2-3-5(8)6(12)13;7-3(8)1-6(13,5(11)12)2-4(9)10/h5H,2-4,8H2,1H3,(H,12,13)(H3,9,10,11);13H,1-2H2,(H,7,8)(H,9,10)(H,11,12)/t5-;/m0./s1

InChIキー

YKWLPIRSUICUFT-JEDNCBNOSA-N

SMILES

N[C@@H](CCCNC(NC)=N)C(O)=O.O=C(CC(C(O)=O)(O)CC(O)=O)O

外観

Solid powder

純度

>98% (or refer to the Certificate of Analysis)

賞味期限

>3 years if stored properly

溶解性

Soluble in DMSO

保存方法

Dry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years).

同義語

Tilarginine citrate;  L-Ng-monomethyl arginine citrate; 

製品の起源

United States

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
Tilarginine citrate
Reactant of Route 2
Tilarginine citrate
Reactant of Route 3
Tilarginine citrate
Reactant of Route 4
Reactant of Route 4
Tilarginine citrate
Reactant of Route 5
Reactant of Route 5
Tilarginine citrate
Reactant of Route 6
Tilarginine citrate

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。